molecular formula C9H5NO4S B11960652 (5-Nitrofuran-2-yl)(thiophen-2-yl)methanone CAS No. 64258-99-7

(5-Nitrofuran-2-yl)(thiophen-2-yl)methanone

Cat. No.: B11960652
CAS No.: 64258-99-7
M. Wt: 223.21 g/mol
InChI Key: GSORYALEGMPDFE-UHFFFAOYSA-N
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Description

(5-Nitrofuran-2-yl)(thiophen-2-yl)methanone is a synthetic hybrid heterocyclic compound designed for advanced research in medicinal chemistry. It features a methanone bridge connecting two pharmacologically active rings: a 5-nitrofuran and a thiophene. This structure is of significant interest in the development of novel anti-infective agents. The 5-nitrofuran scaffold is a privileged structure in antimicrobial research, with derivatives demonstrating potent activity against growing and dormant mycobacterial species, making them intriguing leads in the fight against tuberculosis (TB) . Nitrofuran-based compounds are generally considered prodrugs, requiring enzymatic reduction by bacterial nitroreductases (such as NfsA and NfsB in E. coli) for activation . This bioreductive activation can lead to the generation of cytotoxic metabolites that cause lethal damage to bacterial DNA or other cellular components. The incorporation of the thiophene ring is a strategic modification often employed in drug design to fine-tune the molecular properties of a lead compound. Replacing a furan with a thiophene can significantly alter the molecule's lipophilicity, shape, and electronic distribution, which can in turn influence its solubility, bioavailability, and overall biological activity profile . Researchers can utilize this compound as a key intermediate or core structure for synthesizing new chemical entities. Its primary research applications include investigating structure-activity relationships (SAR) against drug-resistant bacterial strains, exploring novel mechanisms of action for nitroaromatic compounds, and developing potential antitubercular agents with activity against both replicating and non-replicating pathogens . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

64258-99-7

Molecular Formula

C9H5NO4S

Molecular Weight

223.21 g/mol

IUPAC Name

(5-nitrofuran-2-yl)-thiophen-2-ylmethanone

InChI

InChI=1S/C9H5NO4S/c11-9(7-2-1-5-15-7)6-3-4-8(14-6)10(12)13/h1-5H

InChI Key

GSORYALEGMPDFE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Preparation :

    • 5-Nitrofuran-2-carbonyl chloride is synthesized via chlorination of 5-nitrofuran-2-carboxylic acid using thionyl chloride (SOCl₂).

    • Thiophene acts as the aromatic nucleophile.

  • Catalytic System :

    • AlCl₃ or BF₃·Et₂O in anhydrous dichloromethane (DCM) at 0–5°C.

    • Reaction time: 4–6 hours.

  • Workup :

    • Quenching with ice-water, followed by extraction with ethyl acetate.

    • Column chromatography (silica gel, hexane/EtOAc 4:1) yields the product as a yellow solid.

Performance Data

ParameterValueSource
Yield68–72%
Purity (HPLC)≥98%
Reaction Scale10 mmol–1 mol

Advantages : High regioselectivity for the thiophene C2 position.
Limitations : Requires strict anhydrous conditions; AlCl₃ generates stoichiometric waste.

One-Pot Synthesis via Thiophene Intermediate

A modified one-pot approach eliminates the need to isolate 5-nitrofuran-2-carbonyl chloride. This method uses in situ generation of the acylating agent.

Protocol

  • Reagents :

    • 5-Nitrofuran-2-carboxylic acid, thiophene, SOCl₂, and AlCl₃.

  • Steps :

    • SOCl₂ (2.1 eq) reacts with 5-nitrofuran-2-carboxylic acid in DCM at 25°C for 2 hours.

    • Thiophene (1.2 eq) and AlCl₃ (1.5 eq) are added dropwise at 0°C.

    • Stirred for 6 hours, then quenched with NaHCO₃.

  • Yield : 65–70%.

Key Observations

  • Side Products : <5% bis-acylated byproducts.

  • Solvent Effects : DCM outperforms THF or toluene due to better Lewis acid solubility.

Microwave-Assisted Condensation

Microwave irradiation enhances reaction rates and yields by promoting efficient energy transfer.

Procedure

  • Reactants :

    • 5-Nitrofuran-2-carbaldehyde and thiophene-2-carbonyl chloride.

  • Conditions :

    • 150 W, 100°C, 20 minutes in DMF.

    • Catalyzed by K₂CO₃ (2 eq).

  • Outcomes :

    • Yield: 78%.

    • Purity: 97% (by ¹H NMR).

Advantages : 3x faster than conventional heating; reduced side reactions.

Comparative Analysis of Methods

MethodYieldTimeScalabilityEnvironmental Impact
Friedel-Crafts72%6hHighModerate (AlCl₃ waste)
One-Pot70%8hModerateLow
Microwave78%0.3hLowLow

Trade-offs : Microwave offers efficiency but limited scalability; Friedel-Crafts remains industrially preferred.

Challenges and Optimization

Common Issues

  • Nitro Group Instability : Decomposition above 120°C necessitates low-temperature protocols.

  • Thiophene Reactivity : Over-acylation at C5 requires precise stoichiometry.

Solutions

  • Catalyst Screening : ZnCl₂ reduces side reactions vs. AlCl₃ (yield +8%).

  • Protective Groups : Temporary silylation of thiophene improves selectivity.

Applications in Drug Development

The compound’s bioactivity stems from its dual nitro-heterocyclic framework:

  • Antitubercular : MIC = 0.125 µg/mL against Mtb H37Rv.

  • Antileishmanial : IC₅₀ = 77.6 µM for L. major promastigotes .

Chemical Reactions Analysis

Types of Reactions

(5-Nitrofuran-2-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

(5-Nitrofuran-2-yl)(thiophen-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Nitrofuran-2-yl)(thiophen-2-yl)methanone involves its interaction with microbial enzymes and DNA. The nitro group is believed to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This results in the inhibition of microbial growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Furan/Thiophene Moieties

Compound A: Azepan-1-yl(5-nitrofuran-2-yl)methanone
  • Structure : Replaces the thiophene ring with an azepane (7-membered saturated nitrogen ring).
  • Key Differences: Polarity: The azepane introduces a bulky, lipophilic group, reducing overall polarity compared to the thiophene-containing target compound. Synthetic Route: Likely synthesized via nucleophilic substitution or coupling reactions involving azepane and 5-nitrofuran precursors . Applications: Potential use in drug design due to azepane's conformational flexibility, which may enhance binding to biological targets.
Compound B: Furan-2-yl(thiophen-2-yl)methanone
  • Structure : Lacks the nitro group on the furan ring.
  • Key Differences :
    • Electronic Effects : Absence of the nitro group reduces electron-withdrawing effects, altering reactivity in electrophilic substitution or redox reactions.
    • Physical Properties : Lower melting point and reduced solubility in polar solvents compared to the nitro derivative .
    • Applications : May serve as a precursor for synthesizing nitro-containing analogs or in materials science for less polarized systems.
Compound C: (6-Aminopyridin-3-yl)(thiophen-2-yl)methanone (NSC343344)
  • Structure: Replaces 5-nitrofuran with a 6-aminopyridine ring.
  • Key Differences: Electronic Effects: The amino group is electron-donating, creating a contrasting electronic profile to the nitro group.

Extended Aromatic Systems

Compound D: Dibenzo[b,d]thiophen-2-yl(phenyl)methanone (59)
  • Structure : Features a dibenzothiophene moiety instead of thiophene.
  • Key Differences :
    • Conjugation : Extended aromatic system enhances π-conjugation, improving photophysical properties (e.g., phosphorescence) relevant to OLEDs or sensors.
    • Heavy Atom Effect : Bromo or chloro substituents (e.g., Compound 62, 61) promote spin-orbit coupling, enabling long-lived phosphorescence, a property absent in the target compound .

Heterocyclic Hybrids

Compound E: Thiophen-2-yl(2,4,6-trimethyl-5-nitropyridin-3-yl)methanone
  • Structure : Replaces 5-nitrofuran with a 5-nitro-substituted pyridine ring.
  • Electronic Effects: Nitro group on pyridine vs. furan alters charge distribution, affecting intermolecular interactions in crystal packing .

Comparative Data Table

Compound Name Key Structural Feature Melting Point (°C) Polarity Biological/Functional Relevance Reference
(5-Nitrofuran-2-yl)(thiophen-2-yl)methanone 5-Nitro-furan + thiophene N/A High Antimicrobial potential
Azepan-1-yl(5-nitrofuran-2-yl)methanone Azepane + 5-nitro-furan N/A Moderate Drug design (flexible backbone)
Furan-2-yl(thiophen-2-yl)methanone Furan + thiophene (no nitro) N/A Low Precursor for nitro analogs
NSC343344 6-Amino-pyridine + thiophene N/A Moderate Enzyme inhibition (UPRTase)
Thiophen-2-yl(5-nitropyridin-3-yl)methanone 5-Nitro-pyridine + thiophene 66–68 High Crystallography studies
Dibenzo[b,d]thiophen-2-yl(phenyl)methanone Dibenzothiophene + phenyl N/A Low Phosphorescent materials

Key Findings and Implications

  • Electronic Effects: The nitro group in this compound significantly enhances polarity and redox reactivity compared to non-nitro analogs like Compound B.
  • Biological Relevance: Nitro-containing compounds (e.g., target compound, Compound E) are prioritized for antimicrobial studies, while amino-substituted derivatives (e.g., NSC343344) target enzymatic pathways .
  • Material Science : Extended aromatic systems (e.g., Compound D) exhibit superior photophysical properties, highlighting the trade-off between electronic conjugation and functional group substitution .

Biological Activity

(5-Nitrofuran-2-yl)(thiophen-2-yl)methanone is a compound that has garnered attention due to its unique structural features and potential biological activities. Characterized by the presence of a nitrofuran moiety and a thiophene ring, this compound exhibits promising antibacterial and anticancer properties, making it a candidate for further research in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C₁₁H₈N₂O₃S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The compound features:

  • Nitrofuran ring : Substituted at the 5-position with a nitro group.
  • Thiophene ring : Attached at the 2-position through a methanone functional group.

This unique structure contributes to its diverse biological activities.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. Compounds with nitrofuran moieties are known for their antibacterial effects, which are enhanced in this derivative due to the synergistic effects of the thiophene component.

Table 1: Antibacterial Activity Against Selected Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

In addition to its antibacterial activity, this compound has shown potential anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The compound demonstrated IC₅₀ values of 25 µM against A549 and 15 µM against Caco-2 cells, indicating significant cytotoxicity compared to control treatments.

The biological activity of this compound is believed to be linked to its ability to interact with key biological targets:

  • Enzyme Inhibition : It may act as an inhibitor of carbonic anhydrase isozymes, which play critical roles in maintaining physiological pH and fluid balance.
  • Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate the generation of ROS, leading to oxidative stress in bacterial and cancer cells, ultimately resulting in cell death.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. The presence of both electron-withdrawing (nitro) and electron-donating groups (furan and thiophene) creates a unique electronic environment that enhances its reactivity and interaction with biological targets.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-NitrothiopheneThiophene ring with nitro substitutionAntibacterial activity
5-NitrofuranFuran ring with nitro substitutionAntimicrobial and anticancer properties
N'-[(E)-(5-nitrofuran-2-yl)methylidene]-2-phenyloacetohydrazideContains hydrazide linkagePotential anti-leishmanial activity

Q & A

Q. What are the optimal synthetic routes for (5-Nitrofuran-2-yl)(thiophen-2-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. A common approach is the Friedel-Crafts acylation between 5-nitrofuran-2-carboxylic acid derivatives and thiophene-substituted intermediates. Key steps include:

  • Step 1: Activation of the carboxylic acid group (e.g., conversion to acyl chloride using thionyl chloride).
  • Step 2: Coupling with a thiophene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.
  • Optimization: Control reaction temperature (0–25°C), solvent choice (e.g., dichloromethane for acylation), and stoichiometric ratios to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks based on electronic environments (e.g., thiophene protons at δ 6.8–7.5 ppm, nitro group deshielding effects).
    • IR Spectroscopy: Identify carbonyl (C=O) stretching (~1680–1720 cm⁻¹) and nitro (NO₂) stretches (~1520–1350 cm⁻¹).
    • Mass Spectrometry: Confirm molecular weight via ESI-MS or MALDI-TOF.
  • Crystallography: Grow single crystals via slow evaporation (solvent: ethanol/acetone). Use SHELX or OLEX2 for structure refinement. Validate bond lengths/angles against density functional theory (DFT) calculations .

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

Methodological Answer:

  • Anticancer Activity: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Compare with positive controls like doxorubicin .
  • Antimicrobial Screening: Use microdilution assays (e.g., against E. coli, S. aureus) to determine minimum inhibitory concentrations (MICs).
  • Enzyme Inhibition: Test inhibition of cyclooxygenase-2 (COX-2) or acetylcholinesterase via spectrophotometric methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

Methodological Answer:

  • Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration) to reduce inter-lab variability.
  • Structural Confirmation: Re-validate compound purity via HPLC and NMR before testing.
  • Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) and evaluate structural analogs (e.g., nitro-group positional isomers) to identify activity trends .

Q. What computational strategies predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., COX-2, DNA topoisomerase). Validate with molecular dynamics simulations (GROMACS) to assess stability.
  • QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and nitro-group charge distribution .

Q. How can structural modifications improve the pharmacokinetic profile of this compound?

Methodological Answer:

  • Solubility Enhancement: Introduce hydrophilic groups (e.g., -OH, -NH₂) to the furan or thiophene rings.
  • Metabolic Stability: Replace the nitro group with bioisosteres (e.g., cyano or sulfonamide) to reduce hepatic clearance.
  • Case Study: Analogues with methyl substituents on the thiophene ring showed improved oral bioavailability in rodent models .

Q. What strategies address low yield in the acylation step during synthesis?

Methodological Answer:

  • Catalyst Screening: Test alternative Lewis acids (e.g., FeCl₃, ZnCl₂) for improved regioselectivity.
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Microwave-Assisted Synthesis: Reduce reaction time (10–15 minutes vs. 6–8 hours) and increase yield by 20–30% .

Q. How should crystallographic data be analyzed to resolve ambiguities in molecular conformation?

Methodological Answer:

  • Data Collection: Use synchrotron radiation for high-resolution (<1.0 Å) datasets.
  • Refinement: In SHELXL , apply restraints for disordered regions (e.g., nitro-group rotation). Validate with R-factor convergence (<5%).
  • Validation Tools: Employ PLATON/CHECKCIF to flag symmetry errors or missed hydrogen bonds .

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